molecular formula C19H21N3O3 B5887496 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5887496
M. Wt: 339.4 g/mol
InChI Key: TYKRPNHMZHAKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, also known as NBPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone exerts its biological effects by inhibiting the activity of various enzymes and proteins such as protein kinase C, cyclooxygenase-2, and phosphodiesterase. It also acts as a DNA intercalator, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation. It has also been shown to affect the levels of neurotransmitters such as dopamine and serotonin, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its ability to selectively target specific enzymes and proteins, leading to more precise results. However, its potential toxicity and limited solubility in water can pose challenges in its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone. One possible direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the exploration of this compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to better understand this compound's mechanism of action and its potential applications in the field of neuroscience.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications, particularly in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. There are also several potential future directions for the study of this compound, highlighting its importance in the scientific community.

Synthesis Methods

1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multistep process involving the reaction of 4-bromoacetophenone with 3-nitrobenzyl chloride, followed by the reaction of the resulting product with piperazine. The final product is obtained through the reaction of the intermediate product with sodium hydride and ethyl iodide.

Scientific Research Applications

1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15(23)17-5-7-18(8-6-17)21-11-9-20(10-12-21)14-16-3-2-4-19(13-16)22(24)25/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKRPNHMZHAKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.